molecular formula C13H16ClF2N3 B12215499 N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12215499
M. Wt: 287.73 g/mol
InChI Key: LJIKONFTNGIAHZ-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine: is an organic compound that features a pyrazole ring substituted with an isopropyl group and a 3,5-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-isopropyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorobenzyl)-1H-pyrazol-5-amine
  • N-(3,5-difluorobenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-(3,5-difluorobenzyl)-1-ethyl-1H-pyrazol-5-amine

Uniqueness

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-9(2)18-13(3-4-17-18)16-8-10-5-11(14)7-12(15)6-10;/h3-7,9,16H,8H2,1-2H3;1H

InChI Key

LJIKONFTNGIAHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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